molecular formula C19H30O2 B13761374 (3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B13761374
M. Wt: 292.5 g/mol
InChI Key: QGXBDMJGAMFCBF-RNSMHOLASA-N
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Description

(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. It is characterized by the presence of multiple chiral centers and deuterium atoms, which make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one involves several steps. One common method includes the use of 17α-hydroxyprogesterone as a starting material. The process involves enolization of the 3-keto group followed by etherification with ethanol and triethyl orthoformate, halogenation at the 6-position using carbon tetrabromide, and acetylation of the 17-hydroxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: Halogenation and other substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like carbon tetrabromide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to different stereoisomers with varying biological activities.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring chiral synthesis and enantioselective reactions.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its unique structure allows it to interact with various biological targets, making it a valuable tool for investigating biochemical pathways and molecular interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in the treatment of hormonal disorders and metabolic diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The presence of deuterium atoms can also affect the compound’s metabolic stability and pharmacokinetics, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one apart is the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering unique advantages over its non-deuterated counterparts.

Properties

Molecular Formula

C19H30O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1/i6D2

InChI Key

QGXBDMJGAMFCBF-RNSMHOLASA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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